3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione
CAS No.: 1214856-65-1
Cat. No.: VC2916949
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214856-65-1 |
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Molecular Formula | C11H11FN2O2 |
Molecular Weight | 222.22 g/mol |
IUPAC Name | 3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) |
Standard InChI Key | ZCCCKPYDDRGQJQ-UHFFFAOYSA-N |
SMILES | CN1CC(=O)NC(C1=O)C2=CC=CC=C2F |
Canonical SMILES | CN1CC(=O)NC(C1=O)C2=CC=CC=C2F |
Introduction
Chemical Structure and Properties
Structural Features
The core structure of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione consists of a six-membered piperazine ring with carbonyl groups at positions 2 and 5, creating the diketopiperazine scaffold. The key structural elements include:
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A piperazine-2,5-dione core forming a rigid cyclic structure
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A methyl substituent at the N-1 position
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A 2-fluorophenyl group at position 3
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Two carbonyl groups at positions 2 and 5
The ortho-fluorine substitution on the phenyl ring introduces significant steric and electronic effects that influence the compound's physicochemical properties and biological interactions. This specific positioning of the fluorine atom can affect the molecule's conformation, reactivity, and binding affinity to biological targets.
Physical and Chemical Properties
The physical and chemical properties of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione derive from its structure and can be summarized in the following table:
Property | Value | Notes |
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Molecular Formula | C11H11FN2O2 | Contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms |
Molecular Weight | 222.22 g/mol | Relatively small molecule suitable for drug development |
IUPAC Name | 3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione | Systematic chemical nomenclature |
InChI | InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | International Chemical Identifier |
InChI Key | ZCCCKPYDDRGQJQ-UHFFFAOYSA-N | Condensed digital representation of chemical structure |
Canonical SMILES | CN1CC(=O)NC(C1=O)C2=CC=CC=C2F | Simplified molecular-input line-entry system notation |
These properties define the compound's behavior in various chemical and biological systems, influencing its potential applications in research and therapeutic development.
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione typically employs organic chemistry approaches focused on building the diketopiperazine core with the appropriate substituents. The primary synthetic route involves the cyclization of appropriately substituted 1,2-diamine derivatives with suitable reagents. One common method includes:
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Reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions
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Formation of protected piperazine intermediates
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Deprotection steps to yield the final compound
Chemical Reactivity
Types of Reactions
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione participates in various chemical reactions that can modify its structure or incorporate it into larger molecular systems. The major reaction types include:
Oxidation Reactions
The compound can undergo oxidation under specific conditions to form corresponding oxidized products. These reactions typically target the piperazine ring or the 2-fluorophenyl moiety.
Reduction Reactions
Reduction reactions can be carried out using common reducing agents to yield reduced derivatives. The carbonyl groups present in the diketopiperazine core are often the primary targets for reduction.
Substitution Reactions
The compound can participate in substitution reactions where specific functional groups are replaced with others. These reactions expand the diversity of derivatives available for structure-activity relationship studies.
Common Reagents and Conditions
The reactivity of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione with various reagents provides insights into its chemical behavior and potential for modification:
Reaction Type | Common Reagents | Typical Conditions | Major Products |
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Oxidation | Potassium permanganate, Hydrogen peroxide | Aqueous/organic media, moderate temperature | Oxidized piperazine derivatives |
Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions, low temperature | Reduced forms with modified carbonyl groups |
Substitution | Halogens, Alkylating agents, Nucleophiles | Varied solvents, catalysts, and temperatures | Products with substituted functional groups |
These reaction profiles demonstrate the versatility of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione as a chemical scaffold for generating diverse molecular structures with potential biological activities.
Biological Activity
Receptor Interactions
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione has been investigated for its interactions with various biological receptors. Research indicates potential binding to:
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Serotonin receptors: Studies suggest the compound may interact with serotonin receptor subtypes, which play crucial roles in mood regulation.
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Dopamine receptors: Investigations indicate possible activity at dopamine receptors, suggesting potential psychotropic effects.
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Ion channels: The compound may modulate ion channel activity, offering additional therapeutic potential.
The table below summarizes key receptor interactions:
Biological Target | Potential Effects | Research Stage |
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Serotonin Receptors | Mood regulation | Investigation phase |
Dopamine Receptors | Psychotropic effects | Preliminary studies |
Ion Channels | Modulation of ion flow | Early research |
Antimicrobial Activity
Research has explored the antimicrobial properties of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione against various bacterial strains. Studies indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as summarized in the following data:
Bacteria Species | Zone of Inhibition (mm) | MIC (μg/mL) |
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E. coli | 15 | 32 |
S. aureus | 12 | 64 |
P. aeruginosa | 10 | 128 |
These findings suggest potential applications in addressing bacterial infections, though the compound shows moderate rather than high potency against the tested strains.
Mechanism of Action
Molecular Targets
The biological effects of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione likely stem from its interactions with specific molecular targets. While the exact mechanisms remain under investigation, several potential pathways have been proposed:
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Binding to specific receptor sites on serotonin and dopamine receptors
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Interaction with bacterial cell wall components or enzymes crucial for bacterial survival
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Disruption of viral replication processes through interaction with viral proteins or host factors
Structure-Activity Relationships
The relationship between structural features and biological activity provides valuable insights for drug development. For 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, key structure-activity relationships include:
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The ortho-fluorine substitution on the phenyl ring introduces steric and electronic effects that influence binding to biological targets
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The diketopiperazine core provides structural rigidity and specific geometric constraints that may facilitate interaction with receptor binding pockets
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The methyl group at position 1 affects the electronic distribution and potentially the metabolic stability of the compound
Understanding these relationships is crucial for designing analogues with enhanced potency, selectivity, or pharmacokinetic properties.
Comparative Analysis
Comparison with Structural Analogues
A comparative analysis between 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione and similar compounds highlights its unique attributes and potential advantages or limitations:
Compound | Structural Differences | Functional Implications |
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3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione | Fluorine at meta position instead of ortho | Potentially different receptor selectivity and binding affinity |
3-(2-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | Pyrrolidine ring instead of piperazine | Different ring size affects conformation and binding properties |
3-Phenyl-1-methylpiperazine-2,5-dione | Lacks fluorine substitution | Less electronegative character, different binding profile |
3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione | Chlorine at para position instead of fluorine at ortho | Different halogen effects on activity and metabolism |
The positional isomers and analogues with different substituents demonstrate how subtle structural changes can significantly impact biological activity and physicochemical properties.
Pharmacological Comparison
The pharmacological profiles of related compounds provide context for understanding the potential applications of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione:
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Anticonvulsant potential: Pyrrolidine-2,5-dione derivatives show that linker length and specific substituents influence anticonvulsant efficacy. The piperazine-2,5-dione structure, with its larger ring size, may offer different bioavailability profiles that require optimization for similar activity.
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Enzyme inhibition: Related compounds with extended π-systems demonstrate selective enzyme inhibition properties. The simpler 2-fluorophenyl structure may offer different selectivity profiles.
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Herbicidal activity: Studies on similar compounds suggest that bulky substituents correlate with herbicidal effects. The relatively smaller 2-fluorophenyl group in the target compound may limit such activity.
These comparisons highlight how structural modifications can direct biological activity toward specific therapeutic or research applications.
Research Applications
Chemistry Applications
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione serves as a valuable synthetic intermediate in organic chemistry, particularly in the development of more complex molecules with potential biological activity. Its applications include:
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Serving as a building block for more complex heterocyclic compounds
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Acting as a model system for studying reaction mechanisms involving diketopiperazine structures
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Providing a platform for developing novel synthetic methodologies
Biological Research
In biological research, this compound offers several applications:
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Probing receptor binding sites and structure-activity relationships
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Investigating antimicrobial resistance mechanisms
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Studying neurotransmitter receptor interactions relevant to mood regulation
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Exploring antiviral mechanisms against various viral targets
Medicinal Chemistry
The medicinal chemistry applications of 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione include:
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Serving as a lead compound for drug discovery programs targeting infectious diseases
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Providing a scaffold for developing compounds with neuropsychiatric applications
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Offering a template for anticancer drug development
A case study on anticancer potential demonstrated that this compound and related derivatives underwent evaluation through the National Cancer Institute's Developmental Therapeutics Program, showing activity against various human tumor cell lines.
Future Research Directions
Structural Modifications
Future research on 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione could explore:
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Systematic modification of the 2-fluorophenyl group to optimize receptor binding
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Introduction of additional functional groups on the piperazine ring to enhance stability or specificity
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Development of prodrug forms to improve pharmacokinetic properties
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Investigation of enantiomerically pure forms to determine stereoselectivity in biological actions
Therapeutic Development
Potential therapeutic development paths include:
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Further characterization of antimicrobial activity against resistant bacterial strains
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Expanded studies on antiviral efficacy, particularly against emerging viral threats
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Investigation of neuropsychiatric applications based on serotonin and dopamine receptor interactions
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Exploration of combination therapies leveraging the compound's multiple biological activities
Analytical Methods
Advancing analytical methods for studying this compound would benefit from:
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Development of specialized chromatographic techniques for purity assessment
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Implementation of advanced spectroscopic methods for structural confirmation
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Creation of computational models to predict binding to various biological targets
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Establishment of standardized protocols for biological activity screening
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